molecular formula C8H16 B146776 (E)-2,5-Dimethylhex-3-ene CAS No. 692-70-6

(E)-2,5-Dimethylhex-3-ene

Cat. No. B146776
CAS RN: 692-70-6
M. Wt: 112.21 g/mol
InChI Key: KNCMKWVOMRUHKZ-AATRIKPKSA-N
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Description

“(E)-2,5-Dimethylhex-3-ene” is a chemical compound with the molecular formula C8H16 . It has an average mass of 112.213 Da and a monoisotopic mass of 112.125198 Da . It is also known by other names such as trans-Diisopropylethylene and 3-Hexene, 2,5-dimethyl .


Synthesis Analysis

The synthesis of “(E)-2,5-Dimethylhex-3-ene” can be achieved by adding bromine across the double bond, followed by a double elimination .


Molecular Structure Analysis

The molecule contains a total of 23 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . The 3D structure of the molecule can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“(E)-2,5-Dimethylhex-3-ene” has a molecular weight of 112.21264 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Radical Formation Studies

(E)-2,5-Dimethylhex-3-ene has been studied for its role in the formation of hydrocarbon radicals. Cyclohexyl and allyl radicals were detected using e.s.r. spectroscopy when (E)-2,5-Dimethylhex-3-ene was deposited onto the clean surface of evaporated ionic solids like sodium chloride at 77 K (Dahmane et al., 1983).

Electrochemical Reduction Studies

The compound has been involved in studies examining electrochemical reductions of vicinal dibromides. The reduction potentials and product distributions were assessed using (E)-2,5-Dimethylhex-3-ene, revealing variations in cis/trans ratios of the products based on electrode potentials (Brown, Middleton, & Threlfall, 1984).

Singlet Oxygen Reactions

It has been used to study the interactions with singlet oxygen in various solvents, showing different reactions including the ene-reaction, cycloadditions, and evidence for a vinylog ene-reaction (Gollnick & Griesbeck, 1984).

Catalysis and Polymerization

(E)-2,5-Dimethylhex-3-ene has been a subject in catalysis and polymerization studies. It has been used to examine the codimerization of ethylene with n-pentenes and propylene with n-butenes on alkaline catalysts, leading to various product formations (Ansheles et al., 1976).

Laccase-Catalyzed Oxidative Ring Opening

Studies have been conducted on the laccase-catalyzed ring opening of 2,5-dimethylfuran using air as an oxidant, with (E)-2,5-Dimethylhex-3-ene being a key product depending on the mediator used (Asta, Conrad, Mika, & Beifuss, 2011).

Construction of Carbon-Rich Scaffolds

Derivatives of (E)-2,5-Dimethylhex-3-ene have been used for constructing carbon-rich scaffolds like rods, rings, and switches in materials science. This has led to novel applications in optoelectronic devices due to their unique optical and electronic properties (Diederich, 2001).

Combustion Chemistry Studies

The compound has been a key subject in combustion chemistry research, particularly in understanding the combustion behavior of iso-paraffinic molecular structures in various fuels (Sarathy et al., 2014).

properties

IUPAC Name

(E)-2,5-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCMKWVOMRUHKZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895820
Record name (E)-2,5-Dimethylhex-3-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-hexene

CAS RN

692-70-6, 15910-22-2
Record name (3E)-2,5-Dimethyl-3-hexene
Source CAS Common Chemistry
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Record name (E)-2,5-Dimethylhex-3-ene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-3-hexene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Diisopropylethylene
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Record name (E)-2,5-Dimethylhex-3-ene
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Record name (E)-2,5-dimethylhex-3-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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